molecular formula C7H9ClN2O B1432418 5-(Chloromethyl)-3-(cyclopropylmethyl)-1,2,4-oxadiazole CAS No. 1506463-66-6

5-(Chloromethyl)-3-(cyclopropylmethyl)-1,2,4-oxadiazole

Cat. No. B1432418
CAS RN: 1506463-66-6
M. Wt: 172.61 g/mol
InChI Key: YLYSRTMJIFDRKZ-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(cyclopropylmethyl)-1,2,4-oxadiazole, or CMCPO, is a heterocyclic compound with a five-membered ring containing a nitrogen atom and two oxygen atoms. It is a synthetic organic compound used in the field of medicinal chemistry, and has been studied for its potential applications in the treatment of certain diseases. CMCPO is an important intermediate for the synthesis of many drugs and has been used in the synthesis of a variety of chemical compounds.

Scientific Research Applications

Synthesis and Chemical Transformations

  • 5-(Chloromethyl)-3-(cyclopropylmethyl)-1,2,4-oxadiazole serves as a key intermediate in the synthesis of insecticidal O,O-dialkyl-S-[(5-subst.-1,3,4-oxidiazol-2(3H)-one-3-yl)-methyl]-thiophosphates and dithiophosphates (Rufenacht, 1972).
  • It is also involved in reactions with KCN, leading to the formation of trisubstituted 1,2,4-oxadiazol-5-ylacetonitriles and 1,2,3-trisubstituted-1,2,4-oxadiazol-5-ylpropanes, showcasing a unique non-reductive decyanation pathway (Sağırlı & Dürüst, 2018).
  • The chloromethyl group in such compounds can also undergo transformations, leading to variously coupled conjugates with 1,2,5-oxadiazole derivatives, highlighting its multifunctional role as a synthon (Stepanov, Dashko & Stepanova, 2019).

Applications in Material Science and Biology

  • 1,3,4-Oxadiazoles, including those derived from 5-(chloromethyl)-3-(cyclopropylmethyl)-1,2,4-oxadiazole, have been noted for their wide applications in material science and display a range of biological properties such as antibacterial, antifungal, and anticancer activities (Zarei & Rasooli, 2017).
  • These compounds are part of the synthesis of various biological agents and have been utilized in the production of pharmaceuticals and agrochemical products, reflecting their versatile nature (Bretanha et al., 2009).

Structural and Mechanistic Insights

  • Studies have elucidated the structural configurations and proposed mechanisms for the transformations involving 5-(chloromethyl)-1,2,4-oxadiazoles, aiding in the understanding of their chemical behavior and potential applications in designing novel compounds for various uses (Kiss-Szikszai, Patonay & Jekoe, 2001).

properties

IUPAC Name

5-(chloromethyl)-3-(cyclopropylmethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c8-4-7-9-6(10-11-7)3-5-1-2-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYSRTMJIFDRKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-3-(cyclopropylmethyl)-1,2,4-oxadiazole

CAS RN

1506463-66-6
Record name 5-(chloromethyl)-3-(cyclopropylmethyl)-1,2,4-oxadiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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